(S)-2-amino-1-(4-nitrophenyl)ethanol

Asymmetric synthesis Chiral resolution Stereochemistry

Chiral building blocks with undefined stereochemistry introduce uncontrolled variables in asymmetric synthesis. (S)-2-Amino-1-(4-nitrophenyl)ethanol (CAS 129894-63-9) provides a defined (S)-configuration essential for reproducible enantioselective transformations. • Enantiopure (S)-form eliminates 50% racemic impurity vs. racemate (CAS 16428-47-0) • Bidentate amino-alcohol coordination for chiral ligand development • 4-Nitrophenyl chromophore enables HPLC reaction monitoring • Orthogonal amino, hydroxyl, and nitro handles for modular derivatization

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 129894-63-9
Cat. No. B154692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-1-(4-nitrophenyl)ethanol
CAS129894-63-9
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)O)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1
InChIKeyDZOWZBGCZPHHLM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-1-(4-nitrophenyl)ethanol: Overview & Specs


(S)-2-Amino-1-(4-nitrophenyl)ethanol (CAS: 129894-63-9) is a chiral β-amino alcohol with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol [1]. It features a stereogenic center at the carbon bearing the hydroxyl group, with the (S)-configuration imparting specific stereochemical properties essential for asymmetric transformations . The compound is distinguished from its (R)-enantiomer (CAS: 129894-62-8) and the racemic mixture (CAS: 16428-47-0) by its defined three-dimensional arrangement, which dictates its behavior in chiral environments . This compound serves primarily as a chiral building block in the synthesis of pharmaceuticals, fine chemicals, and chiral ligands, where stereochemical integrity is a non-negotiable requirement .

(S)-2-Amino-1-(4-nitrophenyl)ethanol: Chiral Purity Requirement


In asymmetric synthesis, stereochemistry directly governs molecular recognition, catalytic activity, and biological function. The (S)-enantiomer (CAS: 129894-63-9) and (R)-enantiomer (CAS: 129894-62-8) of 2-amino-1-(4-nitrophenyl)ethanol are non-superimposable mirror images that can exhibit divergent behavior in chiral environments . Using the racemic mixture (CAS: 16428-47-0) where enantiopurity is required introduces a 50% impurity that can compromise reaction enantioselectivity, produce diastereomeric products requiring additional separation, or reduce biological target engagement . The nitro group at the para position further enhances the compound's electron-withdrawing character, influencing its reactivity profile compared to analogs lacking this functionality [1]. For applications in medicinal chemistry, chiral ligand development, or stereoselective transformations, substitution with the racemate or incorrect enantiomer invalidates experimental outcomes and introduces uncontrolled variables [2].

(S)-2-Amino-1-(4-nitrophenyl)ethanol: Differentiation Evidence


Stereochemical Configuration: (S) vs. (R) Enantiomer

The (S)-enantiomer (CAS: 129894-63-9) and (R)-enantiomer (CAS: 129894-62-8) are chemically identical but stereochemically distinct, leading to different interactions in chiral environments. For asymmetric catalysis and chiral building block applications, the specific (S)-configuration determines the stereochemical outcome of subsequent transformations . In medicinal chemistry contexts, the chiral nature allows for selective interaction with biological targets such as enzymes or receptors, where one enantiomer may exhibit preferential binding while the other may be inactive or produce different effects [1].

Asymmetric synthesis Chiral resolution Stereochemistry

4-Nitrophenyl Reactivity vs. Non-Nitro Analogs

The para-nitro substituent on the phenyl ring of (S)-2-amino-1-(4-nitrophenyl)ethanol provides enhanced electron-withdrawing character that distinguishes it from non-nitro aromatic analogs. The nitro group enhances reactivity for further functionalization, while the amino and hydroxyl groups provide sites for stereoselective transformations [1]. This combination of functional groups enables nucleophilic substitution at the amino group, reduction of the nitro group to an amine, and participation in heterocyclization reactions . In contrast, 4-nitrophenylethanol lacks the amino group, rendering it less versatile for derivatization and chiral scaffold construction [2].

Synthetic intermediate Reactivity Functionalization

Oxazaheterocycle Formation vs. Other Amino Alcohols

Reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents have been demonstrated to yield a series of oxazaheterocycles including 1,3-oxazolidin-2-one, 1,3-oxazolidine, morpholin-2-one, morpholin-3-one, and morpholin-2,3-dione [1]. This heterocyclization versatility is enabled by the adjacent amino and hydroxyl groups on the ethanol backbone, which can undergo cyclization with carbonyl-containing electrophiles. The para-nitro substituent modulates the electronic environment of the aromatic ring, influencing the reactivity and stability of the resulting heterocyclic products compared to analogs with different aromatic substitution patterns.

Heterocyclic chemistry Oxazolidinones Chiral auxiliaries

PNMT Inhibition Profile

The racemic form of 2-amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0) has been evaluated for in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis [1]. The compound's structure, featuring an amino group and a nitrophenyl moiety on an ethanol backbone, resembles the phenylethanolamine scaffold of endogenous PNMT substrates. While specific Ki or IC50 values are not publicly disclosed in the accessible database summary, the compound's inclusion in PNMT screening panels indicates its relevance as a potential pharmacophore starting point [2]. The (S)-enantiomer's chiral nature enables selective interaction with the enzyme's stereospecific binding pocket, a feature not achievable with non-chiral analogs .

Enzyme inhibition PNMT Medicinal chemistry

Physicochemical Stability: Free Base vs. Salt

The free base form of 2-amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0) exhibits a melting point of 139-141 °C with a predicted boiling point of 381.0±32.0 °C and predicted density of 1.339±0.06 g/cm³ . In contrast, the hydrochloride salt (CAS: 68215-44-1) has a higher molecular weight (218.64 g/mol vs. 182.18 g/mol) and altered solubility characteristics due to the protonated amino group [1]. The free base form is preferred for applications requiring nucleophilic amino group reactivity, while the hydrochloride salt may offer enhanced aqueous solubility and solid-state stability [2].

Physicochemical properties Formulation Stability

Chiral vs. Racemic Reduction Routes

The synthesis of enantiomerically enriched (S)-2-amino-1-(4-nitrophenyl)ethanol can be achieved through chiral reduction of 4-nitrophenylacetone using chiral reducing agents such as chiral borane reagents, often under hydrogenation conditions with palladium on carbon . This asymmetric approach yields the desired stereoisomer with defined enantiomeric excess. In contrast, non-chiral reduction of 4-nitrophenylacetonitrile with LiAlH4 yields the racemic product (CAS: 16428-47-0) that requires subsequent resolution . The ability to access the (S)-enantiomer directly through asymmetric synthesis reduces the need for costly chiral resolution steps and minimizes yield loss associated with discarding the undesired enantiomer [1].

Asymmetric synthesis Chiral reduction Stereoselectivity

(S)-2-Amino-1-(4-nitrophenyl)ethanol: Optimal Procurement Scenarios


Asymmetric Catalysis Ligand Development

The (S)-2-amino-1-(4-nitrophenyl)ethanol serves as a chiral scaffold for the development of asymmetric catalysts where stereochemical outcome depends on defined ligand geometry . Procurement of the enantiopure (S)-form (CAS: 129894-63-9) rather than the racemate ensures that catalyst screening results reflect the activity of a single, well-defined stereoisomer. The presence of both amino and hydroxyl coordination sites enables bidentate metal binding, while the electron-withdrawing 4-nitrophenyl group modulates the electronic properties of the resulting metal complexes [1]. This scenario is particularly relevant for programs investigating enantioselective Henry reactions, aldol condensations, or other C-C bond-forming transformations where chiral β-amino alcohols have demonstrated catalytic utility [2].

Oxazaheterocycle Library Synthesis

The demonstrated ability of 2-amino-1-(4-nitrophenyl)ethanol to form diverse oxazaheterocycles—including 1,3-oxazolidin-2-ones, 1,3-oxazolidines, and morpholinone derivatives—makes this compound a strategic starting material for medicinal chemistry library synthesis . These heterocyclic scaffolds are privileged structures in drug discovery, appearing in numerous approved therapeutics. Procurement of the (S)-enantiomer provides a chiral handle that can be preserved through subsequent transformations, enabling the construction of stereochemically defined compound libraries. The 4-nitrophenyl group further serves as a UV-active chromophore that facilitates HPLC monitoring of reaction progress and purification [1].

Chiral Building Block for Pharmaceutical Intermediates

For synthetic routes requiring a protected or functionalized β-amino alcohol moiety, (S)-2-amino-1-(4-nitrophenyl)ethanol provides a versatile entry point with three orthogonal reactive handles . The amino group can undergo N-protection or N-alkylation; the hydroxyl group can be oxidized, acylated, or converted to a leaving group; and the nitro group can be reduced to an amine for further derivatization or retained as an electron-withdrawing substituent [1]. This functional group orthogonality reduces the number of synthetic steps required to access complex intermediates compared to starting materials with fewer reactive sites. The pre-established (S)-stereochemistry eliminates the need for late-stage chiral resolution, streamlining process development for pharmaceutical intermediates [2].

Catecholamine Pathway Enzyme Inhibitor Discovery

The structural similarity of (S)-2-amino-1-(4-nitrophenyl)ethanol to phenylethanolamine suggests potential utility as a scaffold for developing inhibitors of PNMT and related enzymes in catecholamine biosynthesis . The chiral center corresponds to the stereogenic carbon present in endogenous substrates, making enantiopure material essential for structure-activity relationship (SAR) studies. Procurement of the (S)-enantiomer rather than the racemate eliminates the confounding variable of mixed stereochemistry in biological assays, ensuring that observed activity or lack thereof can be unambiguously attributed to the defined stereoisomer [1]. This scenario applies to early-stage hit identification and lead optimization programs in neuroscience and cardiovascular therapeutic areas [2].

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